4-Amino-3-(hydroxymethyl)phenol, with the chemical formula and CAS number 168202-61-7, is an aromatic compound that features both amino and hydroxymethyl functional groups. This compound is characterized by its molecular weight of 139.15 g/mol. Its structure includes a phenolic ring with an amino group at the para position and a hydroxymethyl group at the meta position, which influences its chemical properties and reactivity.
4-Amino-3-(hydroxymethyl)phenol exhibits biological activity that makes it relevant in pharmacological contexts. It is known to have skin irritation properties, classified under hazard statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation) . The presence of the amino group suggests potential interactions with biological targets, possibly influencing various metabolic pathways.
Several methods exist for synthesizing 4-Amino-3-(hydroxymethyl)phenol:
These methods highlight the versatility in synthesizing this compound, allowing for various starting materials and conditions.
4-Amino-3-(hydroxymethyl)phenol finds applications in several fields:
Studies on the interactions of 4-Amino-3-(hydroxymethyl)phenol with other compounds are essential for understanding its reactivity and potential applications. Interaction studies often focus on:
4-Amino-3-(hydroxymethyl)phenol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Amino-3-methylphenol | 2835-99-6 | Contains an amino group and methyl substituent | More lipophilic due to methyl group |
| 4-Amino-3,5-dimethylphenol | 76543 | Two methyl groups on the phenolic ring | Increased steric hindrance compared to hydroxymethyl |
| 2-Amino-5-aminomethylphenol | Not provided | Contains multiple amino groups | Potentially more reactive due to multiple amines |
The uniqueness of 4-Amino-3-(hydroxymethyl)phenol lies in its specific functional groups that offer distinct reactivity patterns compared to similar compounds. Its applications in dyeing and potential pharmaceutical uses further distinguish it within this category.